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Introduction
CHET3 is a potent and selective allosteric activator of the TWIK-related acid-sensitive

potassium (TASK)-3 channel, a member of the two-pore domain potassium (K2P) channel

family.[1][2] TASK-3 channels are crucial regulators of neuronal excitability by contributing to

the resting membrane potential.[3][4] Their activation leads to potassium efflux,

hyperpolarization of the cell membrane, and a subsequent decrease in neuronal firing

frequency. This makes CHET3 a valuable pharmacological tool for investigating the

physiological and pathophysiological roles of TASK-3 channels in various neuronal populations.

These application notes provide detailed protocols for the effective use of CHET3 in in vitro

electrophysiological studies, particularly focusing on brain slice and dissociated dorsal root

ganglion (DRG) neuron preparations.

Data Presentation
The following table summarizes the key quantitative data for CHET3 based on currently

available literature.
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Parameter Value Cell Type Reference

EC₅₀ 1.4 ± 0.2 µM

HEK-293 cells

expressing human

TASK-3

Not explicitly cited

Note: The effective concentration in native neuronal preparations may vary depending on the

expression level of TASK-3 channels and the specific experimental conditions. It is

recommended to perform a concentration-response curve to determine the optimal

concentration for your specific application.

Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings in
Acute Brain Slices
This protocol describes the methodology for recording from neurons in acute brain slices to

assess the effect of CHET3 on neuronal excitability.

1. Materials and Reagents:

CHET3 Stock Solution (10 mM): Dissolve CHET3 in dimethyl sulfoxide (DMSO). Store at

-20°C. On the day of the experiment, dilute the stock solution in the artificial cerebrospinal

fluid (aCSF) to the desired final concentration. The final DMSO concentration should not

exceed 0.1%.

Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25

NaHCO₃, 1.25 NaH₂PO₄, and 10 glucose. Bubble with 95% O₂ / 5% CO₂ for at least 30

minutes before use (pH 7.4).

Slicing Solution (in mM): Can be a sucrose-based or NMDG-based protective solution to

improve slice health.[5]

Intracellular Solution (for current-clamp, in mM): 135 K-gluconate, 10 HEPES, 10 KCl, 4 Mg-

ATP, 0.3 Na-GTP, and 0.2 EGTA. Adjust pH to 7.3 with KOH.

2. Brain Slice Preparation:
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Anesthetize the animal according to approved institutional protocols.

Perfuse transcardially with ice-cold, oxygenated slicing solution.

Rapidly dissect the brain and prepare 250-350 µm thick slices of the desired region using a

vibratome in ice-cold, oxygenated slicing solution.[6][7]

Transfer slices to a holding chamber containing aCSF bubbled with 95% O₂ / 5% CO₂ and

allow them to recover at 32-34°C for 30 minutes, followed by storage at room temperature

for at least 1 hour before recording.[5]

3. Electrophysiological Recording:

Transfer a single slice to the recording chamber of an upright microscope and continuously

perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

Visualize neurons using differential interference contrast (DIC) optics.

Obtain whole-cell patch-clamp recordings in the current-clamp mode using borosilicate glass

pipettes (3-6 MΩ) filled with intracellular solution.[8][9]

After establishing a stable recording, record the baseline neuronal firing properties. This can

be done by injecting a series of depolarizing current steps to elicit action potentials.

Bath apply CHET3 at the desired concentration (a starting concentration of 1-10 µM is

recommended) and allow it to equilibrate for several minutes.

Record the neuronal firing properties again in the presence of CHET3 to assess its effects on

parameters such as resting membrane potential, action potential threshold, firing frequency,

and input resistance.

Protocol 2: Whole-Cell Patch-Clamp Recordings from
Dissociated Dorsal Root Ganglion (DRG) Neurons
This protocol outlines the procedure for recording from cultured DRG neurons to investigate the

effects of CHET3.
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1. Materials and Reagents:

CHET3 Stock Solution (10 mM): Prepare as described in Protocol 1.

Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10

glucose. Adjust pH to 7.4 with NaOH.

Intracellular Solution (for current-clamp, in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 Mg-ATP,

and 0.1 Na-GTP. Adjust pH to 7.3 with KOH.

Enzymes for dissociation (e.g., collagenase, dispase, trypsin).

Cell culture medium (e.g., DMEM/F12 supplemented with serum and growth factors).

Coated coverslips (e.g., with poly-D-lysine and laminin).

2. DRG Neuron Culture:

Dissect DRGs from euthanized animals under sterile conditions.

Digest the ganglia in an enzymatic solution to dissociate the neurons.

Mechanically triturate the ganglia to obtain a single-cell suspension.

Plate the dissociated neurons onto coated coverslips and culture them for 1-3 days before

recording.

3. Electrophysiological Recording:

Transfer a coverslip with adherent DRG neurons to the recording chamber and perfuse with

extracellular solution.

Perform whole-cell patch-clamp recordings in current-clamp mode as described in Protocol 1

for brain slices.[6][10]

Record baseline neuronal excitability by injecting depolarizing current steps.

Apply CHET3 via the perfusion system at the desired concentration.
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Record the changes in neuronal firing properties, such as rheobase (the minimum current

required to elicit an action potential) and the number of action potentials fired in response to

suprathreshold stimuli.[11]
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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